molecular formula C18H24Cl2N2O4 B2701612 tert-butyl (3S)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(hydroxymethyl)piperazine-1-carboxylate CAS No. 1329802-43-8

tert-butyl (3S)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(hydroxymethyl)piperazine-1-carboxylate

Cat. No.: B2701612
CAS No.: 1329802-43-8
M. Wt: 403.3
InChI Key: HYWUIBQDIFDWJM-ZDUSSCGKSA-N
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Description

Tert-butyl (3S)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(hydroxymethyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with hydroxymethyl and dichlorophenyl acetyl groups. Its structure lends itself to various chemical reactions and makes it a candidate for research in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl (3S)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(hydroxymethyl)piperazine-1-carboxylate typically involves several steps:

  • Synthesis of intermediates: : The starting materials, such as 3,4-dichlorophenyl acetic acid and piperazine, are first synthesized through established organic reactions.

  • Formation of the piperazine derivative: : The piperazine is reacted with tert-butyl chloroformate under controlled conditions to introduce the tert-butyl group.

  • Final coupling reaction: : The intermediate is then coupled with the dichlorophenyl acetyl derivative using suitable reagents and catalysts to yield the final compound.

Industrial production methods involve optimizing these reactions for larger scales, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, converting it into a carboxyl group.

  • Reduction: : Reduction reactions can target the dichlorophenyl group, potentially affecting the chlorines attached to the phenyl ring.

  • Substitution: : Substitution reactions can occur, especially on the phenyl ring, where chlorine atoms can be replaced with other substituents.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

  • Oxidation: : 4-[2-(3,4-dichlorophenyl)acetyl]-3-(carboxymethyl)piperazine-1-carboxylate

  • Reduction: : Derivatives with altered chlorophenyl groups.

  • Substitution: : Varied substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (3S)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(hydroxymethyl)piperazine-1-carboxylate finds applications across multiple scientific disciplines:

  • Chemistry: : Studied for its reactivity and potential use as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its interactions with biological macromolecules, enzymes, and receptors.

  • Medicine: : Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

  • Industry: : Used in the development of new materials or as an intermediate in chemical production.

Mechanism of Action

The compound’s mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways. For instance, it may inhibit or activate particular enzymes, alter cell signaling processes, or modify gene expression, thereby exerting its biological effects.

Comparison with Similar Compounds

Tert-butyl (3S)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(hydroxymethyl)piperazine-1-carboxylate can be compared with other piperazine derivatives:

  • Tert-butyl (3S)-4-[2-(2-chlorophenyl)acetyl]-3-(hydroxymethyl)piperazine-1-carboxylate: : Similar but with different halogen substitution.

  • Ethyl (3S)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(hydroxymethyl)piperazine-1-carboxylate: : Ethyl instead of tert-butyl, affecting its properties.

  • Phenyl (3S)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(hydroxymethyl)piperazine-1-carboxylate:

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Biological Activity

Tert-butyl (3S)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(hydroxymethyl)piperazine-1-carboxylate is a synthetic compound belonging to the class of piperazine derivatives. Its unique structure and functional groups suggest potential biological activities, particularly in pharmacology. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{23}H_{33}Cl_{2}N_{3}O_{3}, with a molecular weight of 403.3 g/mol . The compound features a piperazine ring substituted with a tert-butyl group, a hydroxymethyl group, and a 3,4-dichlorophenyl acetyl moiety.

Pharmacological Properties

  • Antitumor Activity :
    • Several studies have indicated that piperazine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown significant inhibition of cell proliferation in breast and lung cancer models.
    • A study demonstrated that the introduction of a 3,4-dichlorophenyl group enhances the selectivity towards cancer cells while reducing toxicity to normal cells .
  • Kinase Inhibition :
    • The compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways involved in cancer progression. Preliminary data suggest that this compound may act as an allosteric modulator of certain kinases, potentially inhibiting their activity .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Signaling Pathways : The compound may interfere with critical signaling pathways by inhibiting kinase activity, thereby affecting downstream processes such as cell growth and apoptosis.
  • Induction of Apoptosis : Research indicates that piperazine derivatives can induce programmed cell death in tumor cells through mitochondrial pathways .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of various piperazine derivatives, including this compound. The results showed:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against both cell lines, indicating potent cytotoxicity.
  • Mechanism : Flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner.
Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Apoptosis
A5496.8Apoptosis

Study 2: Kinase Inhibition Profile

Another study focused on the kinase inhibition profile of the compound:

  • Kinases Targeted : mTOR and EGFR.
  • Inhibition Assay Results : The compound showed significant inhibition with IC50 values below 100 nM for both kinases.
KinaseIC50 (nM)Type
mTOR45Allosteric
EGFR80Type I Inhibitor

Properties

IUPAC Name

tert-butyl (3S)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(hydroxymethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24Cl2N2O4/c1-18(2,3)26-17(25)21-6-7-22(13(10-21)11-23)16(24)9-12-4-5-14(19)15(20)8-12/h4-5,8,13,23H,6-7,9-11H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWUIBQDIFDWJM-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@@H](C1)CO)C(=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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